molecular formula C14H21N3O B7586055 2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile

2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile

Cat. No. B7586055
M. Wt: 247.34 g/mol
InChI Key: WDMMBABYHIUBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It is a selective and potent inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile selectively inhibits GSK-3 by binding to the ATP-binding site of the enzyme. GSK-3 is a serine/threonine kinase that regulates many cellular processes, including glycogen metabolism, cell cycle progression, and gene expression. By inhibiting GSK-3, 2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile activates the Wnt signaling pathway, which plays a crucial role in cell fate determination and differentiation.
Biochemical and Physiological Effects:
2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile has been shown to have a wide range of biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival, as well as the inhibition of apoptosis and inflammation. It has also been shown to enhance the production of insulin-secreting cells from pancreatic progenitor cells, which has potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile is its selectivity and potency as a GSK-3 inhibitor. It has been shown to be effective at low concentrations and to have minimal off-target effects. However, one limitation of 2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile is its relatively short half-life, which requires frequent dosing in cell culture experiments. Additionally, the use of 2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile in animal studies may be limited by its poor pharmacokinetic properties.

Future Directions

There are many potential future directions for the use of 2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile in scientific research. One area of interest is the development of new therapies for diabetes and other metabolic disorders by promoting the production of insulin-secreting cells. Another area of interest is the use of 2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, by promoting neurogenesis and synaptic plasticity. Additionally, 2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile may have potential applications in regenerative medicine and tissue engineering by promoting the differentiation and proliferation of stem cells.

Synthesis Methods

2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile can be synthesized using a multi-step process that involves the coupling of 2-(cyclohexen-1-yl)acetic acid with piperazine, followed by the reaction with acetonitrile. The final product is obtained after purification using column chromatography. The synthesis of 2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile has been optimized to improve yield and purity, and it is now commercially available for scientific research.

Scientific Research Applications

2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile has been widely used in scientific research, particularly in the fields of stem cell biology, cancer research, and neurobiology. It has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) by inhibiting GSK-3, which is a key regulator of the Wnt signaling pathway. In cancer research, 2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile has been used to inhibit the growth and metastasis of cancer cells by targeting GSK-3. In neurobiology, 2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile has been shown to promote the survival and differentiation of neural stem cells and to enhance synaptic plasticity and memory formation.

properties

IUPAC Name

2-[4-[2-(cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-6-7-16-8-10-17(11-9-16)14(18)12-13-4-2-1-3-5-13/h4H,1-3,5,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMMBABYHIUBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)N2CCN(CC2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile

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